Introduction: Situating 3,4-Dimethyl-2-hexanol in Modern Chemistry
Introduction: Situating 3,4-Dimethyl-2-hexanol in Modern Chemistry
An In-depth Technical Guide to 3,4-Dimethyl-2-hexanol: Properties, Synthesis, and Applications
3,4-Dimethyl-2-hexanol is a branched-chain aliphatic alcohol that serves as a valuable molecular entity for professionals in synthetic chemistry and drug development.[1] Classified as a secondary alcohol, its hydroxyl (-OH) group is attached to a carbon atom bonded to two other carbons.[2] This structural arrangement, combined with methyl branching at the 3rd and 4th positions of the hexane chain, imparts specific physicochemical properties and reactivity patterns that distinguish it from linear or tertiary alcohol counterparts.[1][2]
The presence of multiple chiral centers in its structure means it exists as a mixture of diastereomers (erythro and threo), making it an excellent substrate for investigating stereoselective reactions and the influence of stereochemistry on molecular behavior.[1][2] This guide provides a comprehensive analysis of its core properties, synthesis, reactivity, and safety protocols, offering field-proven insights for its application in research and development.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application, dictating choices in reaction solvents, purification techniques, and storage conditions. The branched structure of 3,4-Dimethyl-2-hexanol influences properties like boiling point and density.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [2][3][4] |
| Molecular Weight | 130.23 g/mol | [2][3][4] |
| CAS Number | 19550-05-1 | [2][4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 170.96°C (estimated) | [3] |
| Melting Point | -61.15°C (estimated) | [3] |
| Density | 0.8400 g/mL | [3] |
| Refractive Index | 1.4340 | [3] |
| pKa | 15.12 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in organic solvents | [2] |
| XLogP3-AA | 2.6 | [4] |
Molecular Structure and Identification
Understanding the precise structure is critical for predicting reactivity and interpreting analytical data. The IUPAC name for this compound is 3,4-dimethylhexan-2-ol.[4]
Caption: General workflow for Grignard synthesis.
Experimental Protocol (General for Grignard Synthesis):
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Reagent Preparation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon). All glassware and reagents must be scrupulously dry. [6]2. Addition: Slowly add a solution of the aldehyde (2,3-dimethylbutanal) in anhydrous ether to the stirred Grignard reagent, typically while cooling in an ice bath to control the exothermic reaction. [6]3. Quenching: After the addition is complete, decompose the resulting magnesium alkoxide intermediate by carefully pouring the reaction mixture onto crushed ice, followed by the addition of a dilute acid (e.g., 10% HCl or H₂SO₄) until the magnesium salts dissolve. [6]4. Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional ether. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation. [6]
Key Chemical Reactions
The hydroxyl group is the center of reactivity for 3,4-Dimethyl-2-hexanol.
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Oxidation to a Ketone: As a secondary alcohol, it can be readily oxidized to form the corresponding ketone, 3,4-dimethyl-2-hexanone. [1]This transformation is fundamental in synthetic chemistry. The choice of oxidant dictates the reaction's efficiency and selectivity. Common reagents include Jones reagent (CrO₃/H₂SO₄) for robust oxidations or milder conditions like PCC (Pyridinium chlorochromate) for more sensitive substrates.
Caption: Oxidation of the secondary alcohol to a ketone.
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Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation with a strong acid) to facilitate nucleophilic substitution reactions (SN1 or SN2), though SN1 pathways may be complicated by potential carbocation rearrangements.
Potential Applications in Research and Drug Development
While specific applications in marketed drugs are not prominent, the value of 3,4-Dimethyl-2-hexanol lies in its role as a chiral building block and a synthetic intermediate. [1][]
-
Intermediate in Organic Synthesis: It serves as a precursor for more complex molecules. Its branched structure can introduce specific steric bulk, which is a key strategy in drug design to modulate binding affinity and metabolic stability. [2]* Model for Stereochemical Studies: The presence of multiple chiral centers makes it an ideal model compound for developing and validating new stereoselective synthetic methods. [1]Understanding how different stereoisomers interact with biological systems is a cornerstone of modern drug development.
-
Fragment-Based Drug Discovery: Smaller, functionalized molecules like this can be used in fragment-based screening to identify new binding motifs for protein targets.
Safety and Handling
Proper handling is crucial due to the compound's flammability and potential toxicity. [2]
-
GHS Hazard Classification: The compound is classified as a Flammable liquid and vapor (Category 3). [4][8]* Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [5][8] * P233: Keep container tightly closed. [5][8] * P243: Take precautionary measures against static discharge. [8] * P280: Wear protective gloves, protective clothing, and eye/face protection. [5][9] * P403 + P235: Store in a well-ventilated place. Keep cool. [5]* Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and acid chlorides, as these can lead to vigorous or hazardous reactions. [8]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Inhalation: Remove person to fresh air. [9]
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Conclusion
3,4-Dimethyl-2-hexanol is a structurally significant secondary alcohol whose value in a research and development setting is derived from its branched nature and stereochemical complexity. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for leveraging it effectively as a synthetic intermediate and a tool for chemical exploration. Adherence to strict safety protocols is mandatory for its handling and use in any experimental setting.
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PubChem. (n.d.). 3,4-Dimethyl-2-hexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?. Retrieved from [Link]
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SIELC Technologies. (2018). 2,6-Dimethylheptan-3-one. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-3-heptanone. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,6-dimethyl heptan-3-one, 19549-83-8. Retrieved from [Link]
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NIST. (n.d.). 2-Hexanol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2). Retrieved from [Link]
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